molecular formula C16H21NO3 B1444385 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1008518-35-1

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1444385
M. Wt: 275.34 g/mol
InChI Key: PIPWCIVAFZNMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-THIQ is a heterocyclic compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) . These THIQ-based compounds have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Now, let’s explore further.


Synthesis Analysis

The synthesis of Boc-THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (such as POCl3 , P2O5 , or ZnCl2 ). This reaction yields 3,4-dihydroisoquinoline derivatives .

An earlier method described by Pictet and Spengler in 1911 utilized phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100°C to afford Boc-THIQ in 40% yield .


Molecular Structure Analysis

The molecular formula of Boc-THIQ is C16H21NO3 , with an average mass of 275.343 Da . Its structure consists of a tetrahydroisoquinoline core with an acetyl group and a Boc (tert-butoxycarbonyl) protecting group.


Chemical Reactions Analysis

Boc-THIQ can participate in various chemical reactions, including substitution, oxidation, and reduction. Researchers have replaced dimethoxymethane with aldehydes to synthesize one-substituted THIQs .

Scientific Research Applications

Therapeutic Applications in Cancer and CNS Disorders

  • Tetrahydroisoquinoline derivatives have demonstrated significant promise in drug discovery, particularly in treating cancer and central nervous system (CNS) disorders. Their anticancer and neuroprotective effects highlight the potential of these compounds for therapeutic use. Specifically, trabectedin, a compound with a tetrahydroisoquinoline structure, has been approved by the US FDA for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery (Singh & Shah, 2017).

Photocatalytic Applications for Environmental Remediation

  • Beyond their biomedical applications, tetrahydroisoquinoline compounds are being investigated for their photocatalytic properties, particularly in environmental remediation. The photocatalytic activity of these compounds, facilitated by modifications to enhance visible light absorption, presents a promising approach for degrading pollutants (Ni, Sun, Zhang, & Dong, 2016).

Neuroprotective and Antidepressant Properties

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, exhibits neuroprotective, antiaddictive, and antidepressant-like activities, suggesting the therapeutic potential of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Mechanisms of Action in Anticancer Therapies

  • The unique mechanism of action of trabectedin, derived from a tetrahydroisoquinoline, through interactions with DNA and nuclear proteins, underscores the diversity of therapeutic mechanisms available to tetrahydroisoquinoline derivatives. This diversity supports their development as novel anticancer agents with distinct advantages over traditional therapies (D’Incalci & Galmarini, 2010).

Antioxidant Activity and Its Implications

  • The exploration of tetrahydroisoquinoline compounds for their antioxidant activities further broadens their potential applications, particularly in fields like food engineering, medicine, and pharmacy. Understanding the antioxidant mechanisms of these compounds can lead to the development of novel treatments for diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

properties

IUPAC Name

tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWCIVAFZNMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731220
Record name tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1008518-35-1
Record name tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.30 g (7.18 mmol) 6-(methoxy-methyl-carbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (preparation 29a) in 50 mL THF is added under an argon atmosphere at 0° C. 7.18 mL (21.5 mmol; 3 M solution in diethylether) methylmagnesium bromide. The reaction mixture is stirred 1.5 h at −5° C. and is then transferred into a saturated aqueous ammonium chloride solution. The aqueous phase is extracted three times with tert-butylmethylether, dried over MgSO4, filtered and the solvent is evaporated. The residue is purified by silica gel column chromatography with PE/EtOAc (8:2) as eluent.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.